1-(2-Methoxyethyl)-1-nitrosourea

Description

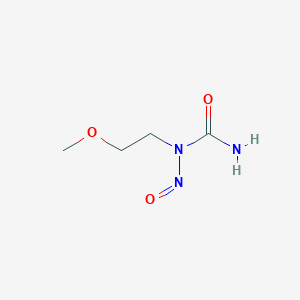

Structure

2D Structure

3D Structure

Properties

CAS No. |

108278-70-2 |

|---|---|

Molecular Formula |

C4H9N3O3 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-1-nitrosourea |

InChI |

InChI=1S/C4H9N3O3/c1-10-3-2-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) |

InChI Key |

LGTPJLYTRSHHTM-UHFFFAOYSA-N |

SMILES |

COCCN(C(=O)N)N=O |

Canonical SMILES |

COCCN(C(=O)N)N=O |

Other CAS No. |

108278-70-2 |

Synonyms |

1-(2-methyoxyethyl)-1-nitrosourea nitroso-2-methoxyethylurea |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 1-(2-Methoxyethyl)-1-nitrosourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of 1-(2-Methoxyethyl)-1-nitrosourea. While specific experimental data for this particular compound is limited in publicly available literature, this document extrapolates its characteristics based on the well-established knowledge of the N-nitrosourea class of compounds. N-nitrosoureas are potent alkylating agents known for their applications in chemotherapy. Their mechanism of action involves the generation of reactive electrophilic species that alkylate DNA and proteins, ultimately leading to cytotoxicity. This guide details the presumed decomposition pathways, potential DNA adducts, and the downstream cellular consequences, including the induction of apoptosis. Furthermore, it provides detailed experimental protocols for the synthesis, stability analysis, cytotoxicity evaluation, and DNA damage assessment of N-nitrosourea compounds, which can be adapted for the study of this compound.

Chemical Properties of this compound

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C4H9N3O3 | Based on chemical structure |

| Molecular Weight | 147.13 g/mol | Calculated from molecular formula |

| Structure |  | Inferred from nomenclature |

| Physical State | Likely a solid at room temperature | General property of similar N-nitrosoureas |

| Solubility | Expected to have some solubility in organic solvents and limited solubility in water. | General property of N-nitrosoureas |

| Stability | Unstable, particularly in aqueous solutions at physiological pH and in the presence of light. The 2-methoxyethyl group may influence the rate of decomposition.[1] | General property of N-nitrosoureas[1] |

| Reactivity | Acts as an alkylating agent upon decomposition. | Characteristic of N-nitrosourea compounds |

Mechanism of Action and Decomposition

The biological activity of this compound is predicated on its chemical decomposition to form reactive electrophiles. This process is typically initiated by the abstraction of the proton from the N3 nitrogen of the urea moiety under physiological conditions.

Decomposition Pathway

The decomposition of N-nitrosoureas in aqueous solution is a critical step in their mechanism of action. The process is spontaneous and does not require enzymatic activation. The proposed decomposition pathway for this compound would likely proceed as follows:

-

Initial Deprotonation: The process begins with the abstraction of the acidic proton from the N3 nitrogen of the urea group.

-

Formation of a Diazohydroxide Intermediate: The resulting anion rearranges to form a diazohydroxide intermediate.

-

Generation of Reactive Species: This intermediate is unstable and decomposes to yield two key reactive species:

-

An alkyldiazonium ion (2-methoxyethyldiazonium ion). This is a potent alkylating agent that can react with nucleophilic sites on biomolecules, most notably DNA.

-

An isocyanate species. This can carbamoylate proteins, particularly lysine residues.

-

The following diagram illustrates the generalized decomposition pathway of an N-nitrosourea compound.

Caption: Generalized decomposition pathway of a N-nitrosourea compound.

DNA Alkylation

The primary cytotoxic effect of N-nitrosoureas is attributed to the alkylation of DNA by the generated alkyldiazonium ion. This reactive species can attack various nucleophilic sites on DNA bases. Common sites of alkylation include:

-

N7-position of guanine: This is often the most frequent site of alkylation.

-

O6-position of guanine: Alkylation at this position is considered to be a particularly mutagenic and cytotoxic lesion.

-

N3-position of adenine.

-

Phosphate backbone.

Alkylation of DNA can lead to several detrimental consequences for the cell, including:

-

Mispairing of bases during DNA replication: For example, O6-alkylguanine can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.

-

Inhibition of DNA replication and transcription: The presence of bulky adducts can stall the cellular machinery responsible for these processes.

-

Induction of DNA strand breaks: The DNA repair mechanisms that attempt to remove the adducts can lead to transient strand breaks. If the damage is extensive, these can become permanent.

-

Formation of DNA cross-links: While less common for monofunctional nitrosoureas, some derivatives can lead to interstrand or intrastrand cross-links, which are highly cytotoxic.[2]

Biological Effects and Signaling Pathways

The DNA damage induced by this compound is expected to trigger a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest and Apoptosis

Upon sensing DNA damage, cells activate complex signaling pathways to halt the cell cycle and allow time for DNA repair. If the damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis. Key players in this process include:

-

p53: This tumor suppressor protein is a critical sensor of cellular stress, including DNA damage. Upon activation, p53 can induce the expression of genes that promote cell cycle arrest (e.g., p21) or apoptosis (e.g., Bax).[3]

-

Caspases: These are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-8 and caspase-9) are activated in response to pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]

The following diagram illustrates a simplified signaling pathway for N-nitrosourea-induced apoptosis.

Caption: Simplified N-nitrosourea-induced apoptosis pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for other N-nitrosourea compounds and may require optimization for this specific molecule.

Synthesis of 1-(2-Alkoxyethyl)-1-nitrosoureas (General Procedure)

Materials:

-

2-Methoxyethylamine

-

Urea

-

Nitrosyl chloride (NOCl) or Sodium nitrite (NaNO2) and an acid (e.g., HCl)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Stirring apparatus

-

Low-temperature reaction vessel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Synthesis of the Urea Precursor:

-

Dissolve 2-methoxyethylamine in an appropriate anhydrous solvent.

-

Add an equimolar amount of urea.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

The formation of 1-(2-methoxyethyl)urea can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

-

-

Nitrosation:

-

Dissolve the purified 1-(2-methoxyethyl)urea in an anhydrous solvent and cool the solution to -10 to 0 °C in an ice-salt or dry ice-acetone bath.

-

Slowly bubble nitrosyl chloride gas through the solution or add a solution of sodium nitrite in water followed by the dropwise addition of a cooled acid solution, maintaining the low temperature.

-

The reaction is typically rapid and can be monitored by the disappearance of the starting material on TLC.

-

After the reaction is complete, the mixture is washed with cold water and brine to remove any unreacted starting materials and inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to yield the crude this compound.

-

The product should be stored at low temperatures (e.g., -20 °C) and protected from light due to its instability.

-

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Principle:

This method is used to determine the stability of this compound in aqueous solutions over time by monitoring the decrease in the concentration of the parent compound.[1][10][11][12][13]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase: A mixture of acetonitrile and water (the exact ratio may need to be optimized)

-

Aqueous buffer solutions at different pH values (e.g., phosphate buffers at pH 5, 7.4, and 9)

-

Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile)

-

Thermostated incubator or water bath

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.

-

Prepare the desired aqueous buffer solutions.

-

-

Stability Assay:

-

For each pH to be tested, add a small volume of the stock solution of this compound to a known volume of the pre-warmed buffer solution in a sealed vial to achieve the desired final concentration (e.g., 10 µg/mL).

-

Incubate the vials at a constant temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the decomposition by adding an equal volume of cold acetonitrile or by injecting the sample directly into the HPLC system.

-

-

HPLC Analysis:

-

Inject the samples onto the C18 column.

-

Elute the compounds with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Monitor the eluent using a UV detector at a wavelength where the nitrosourea has maximum absorbance (this will need to be determined, but a common wavelength for nitrosoureas is around 230-250 nm).

-

Record the peak area of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of this compound against time.

-

The slope of the resulting linear plot will be the negative of the first-order rate constant (k) for the decomposition.

-

The half-life (t1/2) of the compound can be calculated using the equation: t1/2 = 0.693 / k.

-

Cytotoxicity Assessment by MTT Assay

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plates overnight at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37 °C, allowing the formazan crystals to form.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Analysis of DNA Adducts by Mass Spectrometry

Principle:

This method involves treating cells with the nitrosourea, isolating the genomic DNA, hydrolyzing the DNA to its constituent nucleosides, and then analyzing the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the modified nucleosides.[5][14][15][16][17]

Materials:

-

Cell culture materials

-

This compound

-

DNA isolation kit

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system (a high-resolution mass spectrometer is preferred)

-

C18 reverse-phase LC column

-

Mobile phases (e.g., water and acetonitrile with a small amount of formic acid)

-

Internal standards (isotopically labeled versions of the expected adducts, if available)

Procedure:

-

Cell Treatment and DNA Isolation:

-

Treat the cultured cells with this compound at a desired concentration for a specific time.

-

Harvest the cells and isolate the genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.

-

-

DNA Hydrolysis:

-

Quantify the isolated DNA.

-

Digest the DNA to single nucleosides using a cocktail of enzymes. A typical procedure involves sequential incubation with DNase I, nuclease P1, and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample into the LC-MS/MS system.

-

Separate the nucleosides on the C18 column using a gradient of the mobile phases.

-

Perform mass spectrometric analysis in positive ion mode.

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the expected DNA adducts. The transitions to monitor would be from the protonated molecular ion of the adduct to the protonated base fragment (loss of the deoxyribose sugar).

-

For example, for O6-(2-methoxyethyl)deoxyguanosine, the transition would be from m/z [M+H]+ of the adduct to m/z [M+H-116.0474]+.

-

-

Data Analysis:

-

Identify the adducts based on their retention times and specific mass transitions.

-

Quantify the amount of each adduct by comparing its peak area to that of a known amount of an internal standard or by using a standard curve generated with synthesized adduct standards.

-

Conclusion

This compound belongs to the well-characterized class of N-nitrosourea compounds, which are known for their potent alkylating and cytotoxic properties. Based on the extensive knowledge of this class of agents, it is predicted that this compound will undergo spontaneous decomposition under physiological conditions to generate a 2-methoxyethyldiazonium ion and an isocyanate species. The former is expected to be the primary mediator of its biological activity through the alkylation of DNA, leading to the induction of cell cycle arrest and apoptosis. The provided experimental protocols offer a framework for the synthesis and detailed characterization of the chemical and biological properties of this compound. Further research is warranted to elucidate the specific characteristics of this compound and to explore its potential as a therapeutic agent.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Ethylnitrosourea induces neural progenitor cell apoptosis after S-phase accumulation in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of S-Nitrosylation in Apoptosis Resistance and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Synthesis of new nitrosoureas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-chloroethyl)-N-nitrosoureas covalently bound to nonionic and monocationic lexitropsin dipeptides. Synthesis, DNA affinity binding characteristics, and reactions with 32P-end-labeled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New cysteamine (2-chloroethyl)nitrosoureas. Synthesis and preliminary antitumor results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics [mdpi.com]

- 17. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Methoxyethyl)-1-nitrosourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyethyl)-1-nitrosourea is a member of the nitrosourea class of alkylating agents, which are known for their cytotoxic properties. While specific experimental data for this particular compound is limited in publicly available literature, its mechanism of action can be largely inferred from the well-established activities of structurally similar compounds, such as 1-(2-hydroxyethyl)-1-nitrosourea and the broader class of chloroethylnitrosoureas (CENUs). This guide synthesizes the current understanding of how nitrosoureas function, providing a detailed, albeit partially extrapolated, overview of the chemical decomposition, cellular interactions, and cytotoxic effects of this compound. The primary proposed mechanism involves the non-enzymatic decomposition of the molecule to yield reactive intermediates that alkylate DNA, ultimately leading to the formation of cytotoxic interstrand cross-links.

Introduction

Nitrosoureas are a class of chemotherapeutic agents characterized by a nitroso (-N=O) group attached to a urea moiety. They are known for their ability to cross the blood-brain barrier, making them particularly useful in the treatment of brain tumors. The cytotoxic effects of nitrosoureas are primarily attributed to their ability to act as alkylating agents, covalently modifying cellular macromolecules, most notably DNA. This guide focuses on the specific, though less-documented, compound this compound, providing a comprehensive analysis of its presumed mechanism of action based on the extensive research conducted on its chemical analogs.

Proposed Mechanism of Action

The biological activity of this compound is predicated on its chemical instability under physiological conditions, leading to a cascade of reactions that generate cytotoxic species. This process can be broken down into two main stages: chemical decomposition and interaction with cellular targets.

Chemical Decomposition

Nitrosoureas do not require enzymatic activation to become cytotoxic. Under physiological pH and temperature, this compound is proposed to undergo spontaneous decomposition. This process is initiated by the abstraction of a proton from the urea nitrogen, leading to the formation of a diazohydroxide intermediate. This intermediate is unstable and rapidly breaks down to yield two key reactive species: a 2-methoxyethyl-diazonium ion and an isocyanate.

Figure 1. Proposed decomposition pathway of this compound.

The 2-methoxyethyldiazonium ion is a potent electrophile and is considered the primary mediator of the compound's alkylating activity. The isocyanate, on the other hand, is responsible for the carbamoylation of proteins.

Interaction with Cellular Targets

The highly reactive 2-methoxyethyldiazonium ion readily attacks nucleophilic sites on DNA bases. The primary targets for alkylation are the nitrogen and oxygen atoms of purine and pyrimidine bases. While a variety of DNA adducts can be formed, alkylation at the O6-position of guanine is considered to be the most critical lesion for cytotoxicity.

A key feature of many nitrosoureas, particularly the haloethyl derivatives, is their ability to form interstrand DNA cross-links (ICLs).[1][2] This is a two-step process. First, the alkylating agent forms a monoadduct with a DNA base, such as O6-(2-methoxyethyl)guanine. Subsequently, a second reaction can occur where the modified base reacts with a base on the opposing DNA strand, typically a cytosine, forming a covalent bridge between the two strands.[1] These ICLs are highly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[3]

Figure 2. Cellular signaling pathway of this compound leading to apoptosis.

The isocyanate generated during the decomposition of this compound can react with the amino groups of lysine residues in proteins. This process, known as carbamoylation, can lead to the inactivation of various enzymes, including those involved in DNA repair. The inhibition of DNA repair enzymes can potentiate the cytotoxic effects of the DNA alkylation by preventing the removal of the DNA adducts.

Quantitative Data (Inferred)

Due to the lack of specific experimental data for this compound, the following tables present representative quantitative data for structurally related nitrosoureas. This information is intended to provide a general understanding of the potency and activity of this class of compounds.

Table 1: In Vitro Cytotoxicity of Related Nitrosoureas

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| BCNU | P388 | Cell Growth Inhibition | ~6-7 | [4] |

| CCNU | P388 | Cell Growth Inhibition | ~6-7 | [4] |

| HECNU | Murine Bone Marrow | CFU-C Assay | Not specified, dose-dependent inhibition | [5] |

BCNU: 1,3-bis(2-chloroethyl)-1-nitrosourea; CCNU: 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea; HECNU: 1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea; CFU-C: Colony-Forming Unit-Granulocyte/Macrophage.

Table 2: DNA Adduct Formation by a Related Nitrosourea (BCNU)

| Adduct Type | Target Site | Significance | Reference |

| Chloroethyl adducts | Guanine-O6 | Precursor to ICLs | [1] |

| Hydroxyethyl adducts | Guanine-N7 | Less cytotoxic | [6] |

| Interstrand Cross-links | G-C pairs | Highly cytotoxic | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to study the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3. Experimental workflow for the MTT cell viability assay.

Analysis of DNA Adducts by HPLC-MS/MS

This protocol is for the identification and quantification of DNA adducts formed after treatment with an alkylating agent.

-

DNA Isolation: Treat cultured cells or tissues with this compound. Isolate genomic DNA using a standard DNA extraction kit.

-

DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[8]

-

HPLC Separation: Separate the nucleosides using a reverse-phase HPLC column with a gradient elution.[8]

-

Mass Spectrometry Detection: Detect and identify the DNA adducts using tandem mass spectrometry (MS/MS) by monitoring for specific parent-daughter ion transitions.[8]

-

Quantification: Quantify the adducts by comparing their peak areas to those of known standards.

Figure 4. Experimental workflow for the analysis of DNA adducts by HPLC-MS/MS.

Conclusion

The mechanism of action of this compound, while not directly elucidated in the scientific literature, can be confidently inferred from the extensive body of research on related nitrosourea compounds. Its cytotoxic effects are believed to stem from its spontaneous decomposition into reactive alkylating and carbamoylating species. The primary mode of action is the alkylation of DNA, leading to the formation of DNA monoadducts and, crucially, interstrand cross-links that disrupt essential cellular processes and trigger apoptosis. Further experimental studies are warranted to confirm these proposed mechanisms and to fully characterize the pharmacological profile of this specific compound.

References

- 1. DNA cross-linking and monoadduct repair in nitrosourea-treated human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 4. An analysis of 1-(2-chloroethyl)-1-nitrosourea activity at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The level of DNA interstrand crosslinking in bone marrow parallels the extent of myelosuppression in mice treated with four chloroethylnitrosoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenicity of 1-(2-Methoxyethyl)-1-nitrosourea in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenic potential of 1-(2-Methoxyethyl)-1-nitrosourea, also known as nitrosomethoxyethylurea, in rodent models. The document synthesizes available data on tumor incidence, experimental methodologies, and the underlying mechanisms of action, with a comparative perspective on related nitrosourea compounds.

Executive Summary

This compound is a potent carcinogenic agent in rodent models, demonstrating a capacity to induce tumors in multiple organs. Studies in F344 rats have shown that this compound is a more potent carcinogen than its hydroxylated analog, 1-(2-hydroxyethyl)-1-nitrosourea, leading to earlier mortality in treated animals. The primary mechanism of its carcinogenicity is believed to be through DNA alkylation, a common feature of nitrosourea compounds, which initiates a cascade of cellular events leading to neoplastic transformation. This guide presents the key findings from relevant studies, including quantitative data on tumor induction and detailed experimental protocols.

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from a pivotal study by Lijinsky and Kovatch (1988) comparing the carcinogenic effects of this compound and 1-(2-hydroxyethyl)-1-nitrosourea in F344 rats.

Table 1: Carcinogenicity of this compound in F344 Rats Following Gavage Administration

| Dose Regimen | Sex | Number of Rats | Median Time to Death (Weeks) | Primary Tumor Sites |

| 1.6 mg, twice a week | Male | 20 | 54 | Lung, Colon |

| 1.6 mg, twice a week | Female | 20 | 62 | Lung, Colon |

| 3.2 mg, twice a week | Male | 20 | 45 | Lung, Colon |

| 3.2 mg, twice a week | Female | 20 | 51 | Lung, Colon |

Data extracted from Lijinsky W, Kovatch RM. Carcinogenesis by nitrosohydroxyethylurea and nitrosomethoxyethylurea in F344 rats. Jpn J Cancer Res. 1988 Feb;79(2):181-6.[1]

Table 2: Comparative Tumor Incidence in F344 Rats Treated with Nitrosomethoxyethylurea and Nitrosohydroxyethylurea

| Compound | Dose (mg, twice a week) | Sex | Lung Tumors (%) | Colon Tumors (%) |

| This compound | 1.6 | Male | > Male (Nitrosohydroxyethylurea) | Similar to Nitrosohydroxyethylurea |

| This compound | 1.6 | Female | > Female (Nitrosohydroxyethylurea) | Similar to Nitrosohydroxyethylurea |

| 1-(2-hydroxyethyl)-1-nitrosourea | 1.4 (equimolar to 1.6 mg methoxy) | Male | Lower than Methoxy derivative | Similar to Methoxy derivative |

| 1-(2-hydroxyethyl)-1-nitrosourea | 1.4 (equimolar to 1.6 mg methoxy) | Female | Lower than Methoxy derivative | Similar to Methoxy derivative |

This table provides a qualitative comparison based on the findings of Lijinsky and Kovatch (1988), which indicated a greater potency for the methoxy derivative in inducing lung tumors.[1]

Experimental Protocols

The methodologies employed in studying the carcinogenicity of this compound are critical for the interpretation of the results. The following is a synthesized protocol based on typical rodent carcinogenicity bioassays.

Animal Models

-

Species: Fischer 344 (F344) rats are a commonly used strain in carcinogenicity studies due to their well-characterized background tumor rates.

-

Age and Sex: Studies typically use young adult rats (e.g., 6-8 weeks old) of both sexes to assess potential sex-specific differences in susceptibility.

-

Housing and Diet: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard laboratory chow and water ad libitum.

Compound Administration

-

Preparation: this compound is typically dissolved in a suitable vehicle, such as corn oil, for administration.

-

Route of Administration: Gavage (oral administration) is a common route used to model human exposure through ingestion.

-

Dosing Regimen: The compound is administered at multiple dose levels to establish a dose-response relationship. A typical regimen might involve twice-weekly administration for a significant portion of the animals' lifespan (e.g., 18 weeks or longer).[1]

Tumor Assessment

-

Observation: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weights are recorded regularly.

-

Necropsy: At the end of the study or when animals become moribund, a complete necropsy is performed. All major organs and any visible lesions are examined.

-

Histopathology: Tissues are collected, fixed in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist to identify and classify tumors.

Mechanism of Carcinogenesis

The carcinogenic action of this compound is consistent with the well-established mechanism of other nitrosourea compounds. This involves the generation of reactive electrophilic species that alkylate cellular macromolecules, particularly DNA.

DNA Alkylation

Nitrosoureas are direct-acting alkylating agents that do not require metabolic activation to exert their carcinogenic effects.[2] They spontaneously decompose under physiological conditions to form highly reactive carbonium ions. These electrophiles can then attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts. The formation of these adducts, if not properly repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication.

Mutagenesis and Tumor Initiation

The mispairing of adducted DNA bases during replication can result in permanent changes to the DNA sequence, i.e., mutations. Critical mutations in proto-oncogenes and tumor suppressor genes can lead to uncontrolled cell proliferation and the initiation of cancer.

Signaling Pathways

The DNA damage induced by this compound can trigger a range of cellular signaling pathways, including:

-

DNA Damage Response (DDR): This complex network of pathways senses DNA damage and initiates cell cycle arrest to allow for DNA repair. If the damage is too extensive, the DDR can trigger apoptosis (programmed cell death).

-

Apoptosis: The elimination of cells with excessive DNA damage is a crucial anti-cancer mechanism.

-

Cell Proliferation Pathways: Mutations in genes that regulate cell growth and division can lead to the clonal expansion of initiated cells, a key step in tumor promotion and progression.

References

Genotoxicity Assessment of 1-(2-Methoxyethyl)-1-nitrosourea: A Technical Guide

Disclaimer: Publicly available genotoxicity data specifically for 1-(2-Methoxyethyl)-1-nitrosourea is limited. This guide provides a comprehensive overview of the expected genotoxic profile of this compound based on the well-established activities of the nitrosourea class of chemicals. Data from closely related analogues are presented to illustrate the typical findings in standard genotoxicity assays.

Introduction

This compound (MNU) belongs to the nitrosourea class of alkylating agents. These compounds are known for their cytotoxic and mutagenic properties, which are harnessed for chemotherapeutic purposes but also pose a significant toxicological risk. Nitrosoureas do not require metabolic activation to exert their genotoxic effects; they spontaneously decompose under physiological conditions to form highly reactive electrophilic species. These intermediates can then react with nucleophilic sites on DNA, leading to the formation of DNA adducts, interstrand cross-links, and DNA strand breaks. Such DNA damage, if not properly repaired, can result in gene mutations, chromosomal aberrations, and cell death.[1][2][3]

The primary mechanism of genotoxicity for nitrosoureas involves the alkylation of DNA bases, with a particular affinity for the O6-position of guanine.[2] This alkylation can lead to mispairing during DNA replication, typically resulting in GC to AT transition mutations.[4] The formation of interstrand cross-links is another critical lesion induced by some nitrosoureas, which poses a significant block to DNA replication and transcription, contributing to their cytotoxic effects.[1] Given its structure, this compound is expected to be a direct-acting mutagen and clastogen.

General Mechanism of Nitrosourea-Induced Genotoxicity

Nitrosoureas undergo spontaneous, non-enzymatic decomposition in aqueous solutions to generate two key reactive intermediates: a diazohydroxide and an isocyanate. The diazohydroxide is unstable and further breaks down to form a reactive cation, which is responsible for the alkylation of nucleic acids (DNA and RNA). The isocyanate intermediate is responsible for the carbamoylation of proteins, which can inactivate DNA repair enzymes, thus potentiating the genotoxic effects of the alkylating species.[1][2]

The alkylating cation can attack various nucleophilic centers in DNA, with the O6-position of guanine being a primary target. Alkylation at this site is highly mutagenic.[2][4] Other sites of alkylation include the N7-position of guanine and the N3-position of adenine. Depending on the specific nitrosourea, the alkylating species can be monofunctional or bifunctional, with the latter capable of forming DNA interstrand cross-links, which are particularly cytotoxic lesions.[1]

Below is a generalized signaling pathway for nitrosourea-induced DNA damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. Nitrosoureas are typically positive in the Ames test, often without the need for metabolic activation (S9 mix), as they are direct-acting mutagens.[5][6]

Experimental Protocol

A standard Ames test protocol, compliant with OECD Guideline 471, would be appropriate for assessing this compound.

-

Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102. These strains cover the detection of both frameshift and base-pair substitution mutations.

-

Metabolic Activation: The assay is conducted both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[7]

-

Procedure (Pre-incubation Method):

-

A mixture of the test chemical, the bacterial culture, and either S9 mix or a buffer is pre-incubated at 37°C for a short period (e.g., 20-30 minutes).[6]

-

Molten top agar is added to the mixture.

-

The entire mixture is poured onto the surface of minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the negative control, and/or a reproducible increase at one or more concentrations.

Expected Results

Based on data from other nitrosamines, this compound is expected to be mutagenic. The table below presents illustrative data for N-nitrosodiethylamine (NDEA), a well-studied nitrosamine, demonstrating a positive result in the Ames test.

| Test Substance | Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants/Plate ± SD | Result |

| Vehicle Control | TA100 | Present | 0 | 120 ± 15 | - |

| NDEA | TA100 | Present | 10 | 250 ± 20 | + |

| NDEA | TA100 | Present | 50 | 600 ± 45 | + |

| NDEA | TA100 | Present | 100 | 1200 ± 90 | + |

| Vehicle Control | TA1535 | Present | 0 | 25 ± 5 | - |

| NDEA | TA1535 | Present | 10 | 60 ± 8 | + |

| NDEA | TA1535 | Present | 50 | 150 ± 12 | + |

| NDEA | TA1535 | Present | 100 | 350 ± 30 | + |

Note: This is representative data and not specific to this compound.

In Vitro Micronucleus Test

The in vitro micronucleus test identifies substances that cause chromosomal damage. It detects micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Alkylating agents like nitrosoureas are known to be potent inducers of micronuclei.[8]

Experimental Protocol

The protocol for this assay is generally performed in accordance with OECD Guideline 487.

-

Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines like CHO, V79, L5178Y, or TK6 are commonly used.[8]

-

Treatment: Cells are exposed to the test article at various concentrations, typically for 3-6 hours in the presence of S9 mix and for a longer duration (e.g., 24 hours) in the absence of S9 mix.

-

Cytokinesis Block: For some cell types (like lymphocytes), Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of nuclear division.

-

Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and then dropped onto microscope slides. The cells are stained with a DNA-specific stain like Giemsa or a fluorescent dye.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI) or relative cell count. A positive result is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells at non-toxic or moderately toxic concentrations.[9]

Expected Results

This compound is expected to induce a significant increase in micronuclei formation in cultured mammalian cells. The table below shows representative data for 1-Methyl-1-nitrosourea, a related compound.

| Test Substance | Cell Line | Metabolic Activation (S9) | Concentration (µg/mL) | % Micronucleated Cells | Result |

| Vehicle Control | CHO | Absent | 0 | 1.2 ± 0.4 | - |

| 1-Methyl-1-nitrosourea | CHO | Absent | 5 | 5.8 ± 1.1 | + |

| 1-Methyl-1-nitrosourea | CHO | Absent | 10 | 12.5 ± 2.3 | + |

| 1-Methyl-1-nitrosourea | CHO | Absent | 20 | 25.1 ± 3.5 | + |

Note: This is representative data and not specific to this compound.[8]

In Vitro Chromosomal Aberration Assay

This assay evaluates the ability of a test compound to induce structural chromosomal abnormalities in cultured mammalian cells. Clastogens like nitrosoureas can directly break DNA strands or interfere with DNA replication, leading to visible aberrations such as chromosome breaks, gaps, and exchanges.[10][11]

Experimental Protocol

The protocol for this assay generally follows OECD Guideline 473.

-

Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO) are cultured.

-

Exposure: Duplicate cultures are exposed to at least three concentrations of the test article, along with positive and negative controls, both with and without S9 metabolic activation.[12]

-

Metaphase Arrest: A spindle inhibitor, such as Colcemid or colchicine, is added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried.[13]

-

Analysis: The slides are stained, and metaphase spreads are analyzed under a microscope for chromosomal aberrations. Typically, 100-300 metaphases are scored per concentration. Cytotoxicity is concurrently measured, often by a reduction in the mitotic index.[14] A compound is considered positive if it causes a concentration-dependent and reproducible increase in the number of cells with structural chromosomal aberrations.

Expected Results

This compound is expected to be a potent clastogen, inducing a range of chromosomal aberrations. The following table provides representative data for a generic direct-acting clastogen.

| Treatment | Concentration (µg/mL) | Mitotic Index (%) | % Cells with Aberrations (excl. gaps) | Result |

| Vehicle Control | 0 | 5.5 | 1.5 | - |

| Generic Clastogen | 1 | 5.2 | 6.0 | + |

| Generic Clastogen | 2.5 | 4.8 | 14.5 | + |

| Generic Clastogen | 5 | 3.1 | 28.0 | + |

Note: This is representative data and not specific to this compound.

Conclusion

Based on its chemical structure and the extensive database on the nitrosourea class of compounds, this compound is presumed to be a direct-acting genotoxic agent. It is expected to be mutagenic in the bacterial reverse mutation assay and clastogenic in mammalian cells, inducing both micronuclei and structural chromosomal aberrations. These effects are mediated by its ability to spontaneously decompose and form reactive species that alkylate DNA, leading to mutagenic lesions and DNA strand breaks. Standard in vitro genotoxicity testing as outlined in this guide would be sufficient to confirm this profile.

References

- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ECVAM retrospective validation of in vitro micronucleus test (MNT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromosomal aberration tests on 29 chemicals combined with S9 mix in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemview.epa.gov [chemview.epa.gov]

- 13. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methoxyethyl Moiety in Nitrosourea Antitumor Agents: A Structure-Activity Relationship Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of effective and less toxic chemotherapeutic agents is a cornerstone of cancer research. Among the vast arsenal of alkylating agents, nitrosoureas have carved a niche in the treatment of various malignancies, particularly brain tumors, due to their ability to cross the blood-brain barrier. The core structure of these compounds, characterized by a 2-chloroethyl-N-nitrosourea (CENU) pharmacophore, is responsible for their cytotoxic effects through DNA alkylation and subsequent interstrand cross-linking. The substituent at the N'-position of the urea moiety plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and water solubility, which in turn influence its biological activity, toxicity, and pharmacokinetic profile. This technical guide delves into the structure-activity relationship (SAR) of methoxyethyl nitrosoureas, a class of analogs designed to enhance therapeutic efficacy.

Core Principles of Nitrosourea Activity

The antitumor action of chloroethylnitrosoureas is a multi-step process initiated by their chemical decomposition under physiological conditions. This degradation generates two key reactive intermediates: a 2-chloroethyldiazonium ion and an isocyanate. The diazonium ion is a potent electrophile that alkylates nucleophilic sites on DNA bases, primarily the O⁶-position of guanine. This initial alkylation is followed by an intramolecular rearrangement and subsequent reaction with a cytosine residue on the complementary DNA strand, leading to the formation of a cytotoxic G-C interstrand cross-link. This cross-link prevents DNA replication and transcription, ultimately triggering apoptosis. The isocyanate species, on the other hand, can carbamoylate proteins, including enzymes involved in DNA repair, which can potentiate the cytotoxic effects of DNA alkylation but also contribute to systemic toxicity.

The Influence of the Methoxyethyl Substituent

The introduction of a methoxyethyl group at the N'-position of the nitrosourea scaffold is intended to modulate the drug's properties to achieve a better therapeutic index. The ether oxygen in the methoxyethyl chain can increase the hydrophilicity of the molecule compared to simple alkyl substituents. This enhanced water solubility can lead to improved formulation characteristics and potentially altered pharmacokinetic behavior, such as a different volume of distribution and clearance rate.

Quantitative Structure-Activity Relationship Data

A study by Zeller et al. on a series of water-soluble 1-(ω-hydroxyalkyl)-3-(2-chloroethyl)-3-nitrosoureas against the transplantable rat leukemia L5222 provides a valuable surrogate for understanding the potential activity of methoxyethyl analogs. The data from this study highlights the impact of the N'-substituent on antitumor efficacy.

| Compound | Optimal Dose (mg/kg) | Cure Rate (%) |

| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | 20 | 70 |

| 1-(2-Hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea (HECNU) | 50 | 90 |

| 1-(3-Hydroxypropyl)-3-(2-chloroethyl)-3-nitrosourea | 100 | 50 |

| 1-(4-Hydroxybutyl)-3-(2-chloroethyl)-3-nitrosourea | 125 | 30 |

Data adapted from Zeller, W. J., Eisenbrand, G., & Fiebig, H. H. (1978). Chemotherapeutic activity of new 2-chloroethylnitrosoureas in rat L5222 leukemia: comparison of bifunctional and water-soluble derivatives with 1,3-bis(2-chloroethyl)-1-nitrosourea. Journal of the National Cancer Institute, 60(2), 345–348.[1]

The data clearly indicates that the introduction of a 2-hydroxyethyl group at the N'-position (HECNU) resulted in a higher cure rate compared to the parent compound, BCNU, albeit at a higher optimal dose. This suggests that the increased water solubility imparted by the hydroxyl group may contribute to a more favorable therapeutic window. As the alkyl chain length of the hydroxyalkyl substituent increases, the antitumor activity decreases, indicating that the proximity of the hydrophilic group to the urea moiety is important for optimal efficacy. It can be hypothesized that a methoxyethyl substituent, sharing similar polarity and hydrogen bond accepting capabilities with the hydroxyethyl group, would exhibit a comparable, if not superior, antitumor profile due to potentially enhanced metabolic stability.

Experimental Protocols

General Synthesis of N-(2-Chloroethyl)-N'-methoxyethyl-N-nitrosourea

The synthesis of N-(2-chloroethyl)-N'-methoxyethyl-N-nitrosourea can be achieved through a two-step process involving the formation of a urea precursor followed by nitrosation.

Step 1: Synthesis of N-(2-Chloroethyl)-N'-methoxyethylurea

-

To a stirred solution of 2-methoxyethylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, is added 2-chloroethyl isocyanate (1.0 equivalent) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, N-(2-chloroethyl)-N'-methoxyethylurea, is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Step 2: Nitrosation of N-(2-Chloroethyl)-N'-methoxyethylurea

-

The purified N-(2-chloroethyl)-N'-methoxyethylurea (1.0 equivalent) is dissolved in formic acid at 0 °C.

-

A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1-3 hours.

-

The mixture is then diluted with ice-cold water and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with cold saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure at a low temperature to yield the N-(2-chloroethyl)-N'-methoxyethyl-N-nitrosourea product. The product should be stored protected from light and at a low temperature due to its instability.

In Vitro Cytotoxicity Assay

The antitumor activity of the synthesized methoxyethyl nitrosourea can be evaluated in vitro against a panel of cancer cell lines.

-

Human cancer cell lines (e.g., glioblastoma, leukemia, melanoma) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the test compound or vehicle control.

-

The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To better understand the synthesis and mechanism of action of methoxyethyl nitrosoureas, the following diagrams illustrate the key workflows and pathways.

Caption: General synthetic workflow for N-(2-chloroethyl)-N'-methoxyethyl-N-nitrosourea.

Caption: General mechanism of action for chloroethylnitrosoureas leading to apoptosis.

Conclusion

The exploration of methoxyethyl nitrosoureas represents a rational approach to refining the therapeutic properties of this important class of anticancer agents. By leveraging the physicochemical changes imparted by the methoxyethyl moiety, it is plausible to develop analogs with improved water solubility, altered pharmacokinetic profiles, and potentially a superior therapeutic index. While direct and comprehensive SAR data for a wide range of methoxyethyl derivatives is still needed, the available information on related hydroxyalkyl nitrosoureas provides a strong foundation for future research in this area. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical framework for the synthesis, evaluation, and understanding of these promising compounds. Further investigation into the precise effects of the methoxyethyl group on drug metabolism, DNA repair inhibition, and in vivo efficacy is warranted to fully elucidate the potential of this chemical modification in the design of next-generation nitrosourea therapeutics.

References

Preliminary Investigation of 1-(2-Methoxyethyl)-1-nitrosourea (MENU) Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the potential cytotoxicity of 1-(2-Methoxyethyl)-1-nitrosourea (MENU). Due to a lack of specific published data on MENU, this document extrapolates information from the broader class of nitrosoureas, a well-established group of alkylating agents used in chemotherapy. The guide outlines the general mechanisms of nitrosourea-induced cytotoxicity, details relevant experimental protocols for its assessment, and discusses potential signaling pathways involved. This information is intended to serve as a foundational resource for researchers initiating studies on the cytotoxic properties of MENU.

Introduction to Nitrosoureas and this compound (MENU)

Nitrosoureas are a class of chemotherapeutic agents known for their cytotoxic effects, which are primarily mediated through the alkylation and cross-linking of DNA.[1][2] These compounds are lipophilic, allowing them to cross the blood-brain barrier, which makes them valuable in the treatment of brain tumors.[2] The general structure of nitrosoureas consists of a nitroso group and a urea moiety. The cytotoxic activity of these compounds stems from their nonenzymatic decomposition, which generates reactive intermediates capable of modifying cellular macromolecules.[1]

General Mechanism of Nitrosourea Cytotoxicity

The primary mechanism of action for nitrosoureas involves the generation of highly reactive electrophilic species that can alkylate nucleic acids and proteins.[1] This process can be broadly categorized into two main activities:

-

Alkylation: Nitrosoureas decompose to form reactive intermediates that transfer alkyl groups to nucleophilic sites on DNA bases, particularly the O6 position of guanine.[3] This alkylation can lead to DNA damage, including single-strand breaks.[4]

-

Interstrand Cross-linking: Bifunctional nitrosoureas can form covalent bonds between the two strands of DNA, known as interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

The carbamoylating activity of some nitrosoureas, resulting from the formation of isocyanates, can also contribute to cytotoxicity by modifying proteins, including DNA repair enzymes.[1]

Experimental Protocols for Cytotoxicity Assessment

To investigate the cytotoxicity of MENU, a series of standardized in vitro assays can be employed. These protocols are commonly used to evaluate the cytotoxic potential of novel chemical entities.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of a compound on cell survival.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

-

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cell death. This assay measures the amount of LDH in the supernatant to quantify cytotoxicity.

-

Trypan Blue Exclusion Assay: This is a simple and direct method to distinguish between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

A general workflow for a cytotoxicity assay is depicted below:

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which chemotherapeutic agents induce cell death.

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the induction of apoptosis.

Cell Cycle Analysis

DNA damaging agents like nitrosoureas often induce cell cycle arrest. Flow cytometry analysis of cells stained with a DNA-binding dye (e.g., propidium iodide) can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Potential Signaling Pathways Involved in MENU Cytotoxicity

While specific signaling pathways affected by MENU have not been elucidated, the known mechanisms of other nitrosoureas suggest the involvement of DNA damage response (DDR) pathways and apoptosis signaling cascades.

DNA Damage Response Pathway

Upon DNA alkylation and cross-linking by nitrosoureas, cells activate the DDR pathway. This involves sensor proteins like ATM and ATR, which in turn activate downstream kinases such as Chk1 and Chk2. These kinases mediate cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis.

Apoptosis Pathways

Nitrosourea-induced apoptosis can proceed through both the extrinsic and intrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is often activated by intracellular stress, such as DNA damage. It involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspases.

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and the downstream caspase cascade.

Data Presentation

Due to the absence of specific experimental data for this compound, a quantitative data table cannot be provided at this time. Should experimental data become available, it is recommended to present it in a clear and structured format as exemplified below.

Table 1: Hypothetical Cytotoxicity of MENU in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| U87-MG | Glioblastoma | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, its structural similarity to other clinically relevant nitrosoureas provides a strong basis for predicting its mechanism of action. It is anticipated that MENU will exhibit cytotoxic properties through the induction of DNA damage, leading to cell cycle arrest and apoptosis. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive framework for the future investigation of MENU's cytotoxic and potential therapeutic properties. Further research is warranted to elucidate the specific cytotoxic profile and molecular targets of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 1-(2-Methoxyethyl)-1-nitrosourea (MENU)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of 1-(2-Methoxyethyl)-1-nitrosourea (MENU) in drug substances. The methodologies are based on established analytical techniques for nitrosamines and other nitrosourea compounds, adapted to the specific properties of MENU. The primary recommended method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is considered the gold standard for the trace-level quantification of nitrosamine and nitrosourea impurities in pharmaceutical materials due to its high sensitivity, specificity, and applicability to a wide range of compounds.[1][2][3][4]

Application Note

The developed HPLC-MS/MS method allows for the sensitive and selective quantification of MENU in a given active pharmaceutical ingredient (API). The sample preparation involves a straightforward extraction, followed by analysis using an HPLC system coupled to a triple quadrupole mass spectrometer. The use of atmospheric pressure chemical ionization (APCI) is recommended to achieve maximum sensitivity for nitrosamines.[2][4] The method is designed to be validated according to ICH Q2(R1) guidelines, ensuring its accuracy, precision, linearity, and robustness.[5]

Experimental Protocol

1.2.1. Materials and Reagents

-

This compound (MENU) reference standard

-

Internal Standard (IS), e.g., N-Nitrosodimethylamine-d6 (NDMA-d6)

-

Acetonitrile (ACN), HPLC or MS grade

-

Methanol (MeOH), HPLC or MS grade

-

Water, HPLC or MS grade

-

Formic acid, MS grade

-

Drug substance to be tested

1.2.2. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of MENU reference standard in 100 mL of methanol.

-

Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL solution of NDMA-d6 in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the MENU stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Spike each standard with the internal standard to a final concentration of 10 ng/mL.

-

Sample Preparation:

-

Accurately weigh 100 mg of the drug substance into a centrifuge tube.

-

Add 1 mL of diluent (e.g., acetonitrile or a suitable solvent in which the drug substance is soluble).

-

Add the internal standard to a final concentration of 10 ng/mL.

-

Vortex for 5 minutes to dissolve the sample.[6]

-

If the drug substance is not fully soluble, sonicate for 10 minutes.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.

-

1.2.3. HPLC-MS/MS Conditions

-

HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[2]

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of MENU and its internal standard. For MENU (C4H9N3O2, MW: 147.13), a potential precursor ion would be [M+H]+ at m/z 148.1. Product ions would be determined experimentally.

Quantitative Data Summary (Expected Performance)

The following table summarizes the expected validation parameters for the HPLC-MS/MS method.

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 15% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a suitable alternative for the analysis of volatile and semi-volatile nitrosamines.[7] For nitrosoureas, which can be thermally labile, careful optimization of the injection port temperature is crucial to prevent degradation.[8]

Application Note

This GC-MS method provides a robust and reliable means for the quantification of MENU in drug substances, particularly when high-throughput screening is required. The sample preparation involves liquid-liquid extraction to isolate MENU from the sample matrix. The analysis is performed on a gas chromatograph coupled to a mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.

Experimental Protocol

2.2.1. Materials and Reagents

-

This compound (MENU) reference standard

-

Internal Standard (IS), e.g., N-Nitrosodi-n-propylamine-d14 (NDPA-d14)

-

Dichloromethane (DCM), GC grade

-

Sodium sulfate, anhydrous

-

Drug substance to be tested

2.2.2. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of MENU reference standard in 100 mL of dichloromethane.

-

Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL solution of NDPA-d14 in dichloromethane.

-

Working Standard Solutions: Prepare calibration standards by diluting the MENU stock solution with dichloromethane to concentrations ranging from 1 ng/mL to 200 ng/mL. Spike each standard with the internal standard to a final concentration of 50 ng/mL.

-

Sample Preparation:

-

Dissolve 100 mg of the drug substance in 5 mL of water.

-

Add the internal standard to a final concentration of 50 ng/mL.

-

Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with 5 mL of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer to a GC vial for analysis.

-

2.2.3. GC-MS Conditions

-

GC System: Gas chromatograph with a split/splitless injector.

-

Column: A low-bleed stationary phase column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 180 °C (to be optimized to prevent thermal degradation).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Mode: Splitless, 1 µL.

-

Mass Spectrometer: Single or Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Specific ions for MENU would need to be determined from its mass spectrum.

Quantitative Data Summary (Expected Performance)

The following table summarizes the expected validation parameters for the GC-MS method.

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL |

| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/mL |

| Accuracy (% Recovery) | 70 - 130% |

| Precision (% RSD) | < 20% |

Visualizations

Experimental Workflow for HPLC-MS/MS Analysis

Caption: Workflow for the HPLC-MS/MS analysis of MENU.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of MENU.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What method accuracy criteria to be considered for nitrosamines, which guidance mentioned accuracy criteria? - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. edqm.eu [edqm.eu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. apps.dtic.mil [apps.dtic.mil]

Application Note: Stability-Indicating HPLC Method for the Analysis of 1-(2-Methoxyethyl)-1-nitrosourea and its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Methoxyethyl)-1-nitrosourea and the separation of its degradation products. The protocol includes procedures for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[1][2] This method is crucial for the assessment of drug substance purity and stability in pharmaceutical development.

Introduction

This compound is a nitrosourea-containing compound, a class of molecules often investigated for their potential as alkylating agents in chemotherapy. The stability of such compounds is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Therefore, a validated stability-indicating analytical method is essential. This document provides a comprehensive protocol for an HPLC-UV method capable of separating the parent compound from its degradation products formed under various stress conditions.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

HPLC Instrumentation and Conditions

A stability-indicating RP-HPLC method was developed based on protocols for similar nitrosourea compounds like Carmustine.[3][4][5][6][7]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Run Time | 20 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

-

Sample Preparation: Prepare samples at a concentration of 10 µg/mL in the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.[1][2]

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with the mobile phase.

-